2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO3 and its molecular weight is 268.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ortho-modified Derivatives
The compound 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds display inhibitory activity against serine proteases such as thrombin and are characterized by their lack of S–B coordination and only weak N–B coordination in both solid-state and in solution (Spencer et al., 2002).
Application in Stilbene Synthesis
This chemical has been instrumental in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for synthesizing conjugated polyenes. These polyenes are considered new materials for LCD (Liquid Crystal Display) technology and are being explored for therapeutic potentials in neurodegenerative diseases (Das et al., 2015).
Role in Transition Metal-Catalyzed Hydroboration
This compound is a precursor in the transition metal-catalyzed hydroboration of alkenes to form organoboronate esters, which are stable and have various applications in organic synthesis and medicinal chemistry (Fritschi et al., 2008).
Applications in Precision Polymer Synthesis
It's used in the precision synthesis of polymers, such as poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization. This polymerization results in polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, crucial for materials with specific electronic properties (Yokozawa et al., 2011).
Safety and Hazards
The safety information for “3-Chloro-2-methoxyphenylboronic acid” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .
Mechanism of Action
Target of Action
Compounds with similar structures, such as (2z)-n-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide, have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Mode of Action
Boronic acids, such as 3-methoxyphenylboronic acid , are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPPBRVIMIYKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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